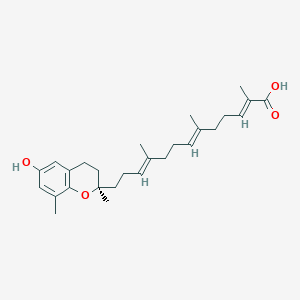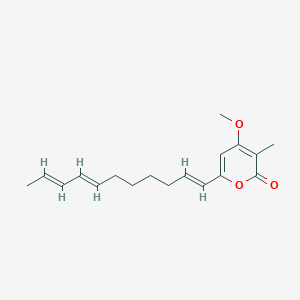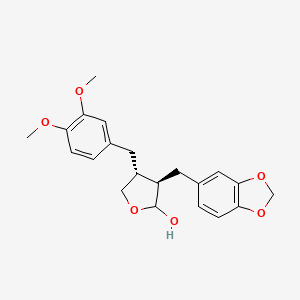
(-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(-)-3,4-dimethoxy-3,4-desmethylenedioxycubebin is a lignan that consists of tetrahydrofuran-2-ol substituted by a 1,3-benzodioxol-5-ylmethyl group at positions 3 and a 3,4-dimethoxybenzyl group at position 4 (the 3R,4R stereoisomer). It is isolated from the leaves of Piper nigrum and exhibts histamine release inhibitory activity. It has a role as a histamine antagonist and a plant metabolite. It is a member of benzodioxoles, a cyclic acetal, a lactol, a lignan and a secondary alcohol.
Aplicaciones Científicas De Investigación
Melanogenesis Stimulation
A study conducted by Matsuda et al. (2004) found that (-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin exhibited significant stimulatory effects on melanogenesis in murine B16 melanoma cells. This compound was isolated from the methanolic extract of Piper nigrum L. leaves and showed activity without significantly affecting cell proliferation (Matsuda et al., 2004).
Molecular Docking and Antimicrobial Activity
Alfarisi et al. (2020) conducted a study involving the synthesis of 3,4-dimethoxy-β-nitrostyrene derivatives, including molecular docking studies to explore their interactions with protein tyrosine phosphatase 1B (PTP1B). This enzyme is significant in various cellular functions and type 2 diabetes. The derivatives showed potential antifungal activity, and 3,4-ethylenedioxy-β-methyl-β-nitrostyrene emerged as a promising candidate as a PTP1B inhibitor (Alfarisi et al., 2020).
Antimicrobial and ADMET Screenings
Research by Naqvi (2018) involved synthesizing and characterizing analogues of 3,4-Dimethoxy-2’-Hydroxy-5’-methyl chalcone, including in-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) screenings. These compounds were also tested for in-vitro antimicrobial screenings, demonstrating their potential in pharmacodynamics and pharmacokinetics (Naqvi, 2018).
Conductive and Magnetic Properties
A study by Zotti et al. (2000) explored the conductive and magnetic properties of materials like poly(3,4-dimethoxypyrrole) and poly(3,4-dimethoxythiophene). Their research provided insights into the electrical properties of these materials, offering potential applications in electronics (Zotti et al., 2000).
Metabolism in Rats
Paek et al. (2006) investigated the in vitro and in vivo metabolic pathway of HM-30181, which includes a 3,4-dimethoxy derivative, in rats. The study provided insights into the metabolism of this compound, which could be relevant for drug development (Paek et al., 2006).
Propiedades
Nombre del producto |
(-)-3,4-Dimethoxy-3,4-desmethylenedioxycubebin |
|---|---|
Fórmula molecular |
C21H24O6 |
Peso molecular |
372.4 g/mol |
Nombre IUPAC |
(3R,4R)-3-(1,3-benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)methyl]oxolan-2-ol |
InChI |
InChI=1S/C21H24O6/c1-23-17-5-3-13(9-19(17)24-2)7-15-11-25-21(22)16(15)8-14-4-6-18-20(10-14)27-12-26-18/h3-6,9-10,15-16,21-22H,7-8,11-12H2,1-2H3/t15-,16+,21?/m0/s1 |
Clave InChI |
VHLUROMCVXTWNM-PTHSTZKBSA-N |
SMILES isomérico |
COC1=C(C=C(C=C1)C[C@H]2COC([C@@H]2CC3=CC4=C(C=C3)OCO4)O)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CC2COC(C2CC3=CC4=C(C=C3)OCO4)O)OC |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



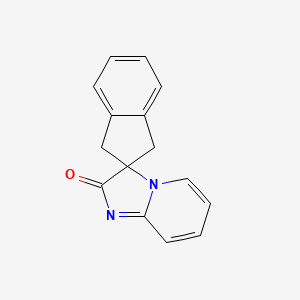
![(2R)-N-[(2S,3R)-1,3-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]octadecan-2-yl]-2-hydroxytetracosanamide](/img/structure/B1251384.png)
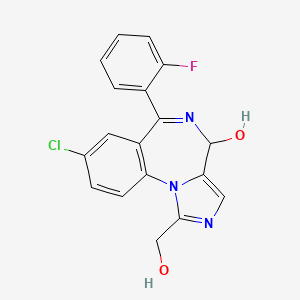
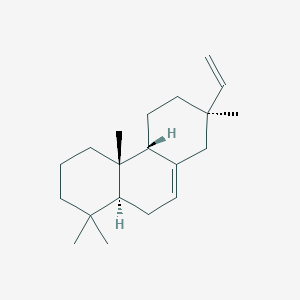
![(4R)-4-Hydroxy-4-[6-[(5R)-5-(methoxymethyl)-2-oxo-1,3-oxazolidin-3-yl]-1,3-benzothiazol-2-yl]butanenitrile](/img/structure/B1251392.png)

![2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[2-methoxy-1-[[(2S)-1-methylpyrrolidine-2-carbonyl]amino]propyl]oxan-2-yl]sulfanylethyl 2-hydroxybenzoate](/img/structure/B1251394.png)


